molecular formula C16H16ClNO2 B2741161 2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232822-51-3

2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol

Cat. No.: B2741161
CAS No.: 1232822-51-3
M. Wt: 289.76
InChI Key: JCRFYYPMXNOTOJ-VCHYOVAHSA-N
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Description

2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol is an organic compound with the molecular formula C({16})H({16})ClNO(_{2}). This compound is characterized by the presence of a phenolic hydroxyl group, an ethoxy group, and a chloro-substituted imine moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol typically involves the condensation reaction between 3-chloro-2-methylaniline and 6-ethoxy-2-hydroxybenzaldehyde. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The imine formation is facilitated by the removal of water, often using a Dean-Stark apparatus.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling chlorinated aromatic compounds.

Types of Reactions:

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of 2-{(E)-[(3-chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol is utilized in various scientific research applications:

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The phenolic hydroxyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-4-ethoxyphenol
  • 2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol

Comparison:

  • Structural Differences: Variations in the position and type of substituents on the phenol ring.
  • Reactivity: Differences in reactivity due to electronic and steric effects of the substituents.
  • Applications: Each compound may have unique applications based on its specific chemical properties.

This detailed overview should provide a comprehensive understanding of 2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[(3-chloro-2-methylphenyl)iminomethyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-3-20-15-9-4-6-12(16(15)19)10-18-14-8-5-7-13(17)11(14)2/h4-10,19H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRFYYPMXNOTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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